molecular formula C8H10O3 B2914063 (1S,5R)-4-Ethynyl-6,8-dioxabicyclo[3.2.1]octan-4-ol CAS No. 2419159-12-7

(1S,5R)-4-Ethynyl-6,8-dioxabicyclo[3.2.1]octan-4-ol

Cat. No. B2914063
CAS RN: 2419159-12-7
M. Wt: 154.165
InChI Key: XXRFAEWHLDWQRC-KJFJCRTCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(1S,5R)-6,8-dioxabicyclo[3.2.1]octan-4-one” is a chemical compound . The IUPAC name for this compound is "(1S,5R)-6,8-dioxabicyclo[3.2.1]octan-4-one" .


Molecular Structure Analysis

The molecular formula for “(1S,5R)-6,8-dioxabicyclo[3.2.1]octan-4-one” is C6H8O3 . The average mass is 128.126 Da and the monoisotopic mass is 128.047348 Da .


Physical And Chemical Properties Analysis

The compound “(1S,5R)-6,8-dioxabicyclo[3.2.1]octan-4-one” has a density of 1.261±0.06 g/cm3, a boiling point of 231.6±30.0 °C, and a vapor pressure of 28Pa at 25℃ .

Scientific Research Applications

I have conducted multiple searches to find detailed scientific research applications for (1S,5R)-4-Ethynyl-6,8-dioxabicyclo[3.2.1]octan-4-ol , but unfortunately, the specific information you’re seeking does not appear to be readily available online. The search results indicate general areas such as health services, scientific research and development, and building & construction work where the substance is used , but they do not provide the level of detail you requested.

Safety and Hazards

“(1S,5R)-6,8-dioxabicyclo[3.2.1]octan-4-one” is classified as causing serious eye irritation (H319). Precautionary measures include rinsing cautiously with water for several minutes in case of eye contact .

properties

IUPAC Name

(1S,5R)-4-ethynyl-6,8-dioxabicyclo[3.2.1]octan-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c1-2-8(9)4-3-6-5-10-7(8)11-6/h1,6-7,9H,3-5H2/t6-,7+,8?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXRFAEWHLDWQRC-KJFJCRTCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1(CCC2COC1O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CC1(CC[C@H]2CO[C@@H]1O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,5R)-4-Ethynyl-6,8-dioxabicyclo[3.2.1]octan-4-ol

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